molecular formula C12H13FN2O3S2 B4024247 N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-2-fluorobenzamide

N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-2-fluorobenzamide

Cat. No.: B4024247
M. Wt: 316.4 g/mol
InChI Key: JWNVKUUJHVVVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-2-fluorobenzamide is a useful research compound. Its molecular formula is C12H13FN2O3S2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.03516279 g/mol and the complexity rating of the compound is 489. The solubility of this chemical has been described as 44.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticorrosive Properties

One of the notable applications of similar chemical structures to N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-2-fluorobenzamide is in the field of corrosion inhibition. For example, a study by Dagdag et al. (2019) on tetraglycidyl-1,2-aminobenzamide, a compound with structural similarities, demonstrated its effectiveness as a corrosion inhibitor for carbon steel in HCl solution. The study combined experimental methods with theoretical computational studies, including DFT and molecular dynamics simulations, to analyze the adsorption properties and inhibition performance, finding a predominant chemisorption mechanism on the steel surface (Dagdag et al., 2019).

Molecular Dynamics and Structural Analysis

The synthesis and characterization of chemical compounds bearing the benzamide moiety and their structural analyses through techniques like X-ray diffraction, vibrational properties studies, and quantum chemical calculations have been of interest. For instance, Saeed et al. (2010) synthesized and characterized 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, providing insights into its crystal structure and theoretical conformational space, which could have implications for designing molecules with specific desired properties (Saeed et al., 2010).

Sensing and Detection Technologies

Innovative sensing platforms for detecting organophosphorus pesticides have been developed using carbon dots (CDs) and manganese dioxide (MnO2) nanosheets. Yan et al. (2017) designed a fluorescent-sensing platform that utilizes the quenching ability of MnO2 nanosheets on CDs fluorescence for sensitive detection, demonstrating a novel approach for quantitative detection of harmful substances based on fluorescence "turn-on/off" mechanisms (Yan et al., 2017).

Environmental Remediation

Activated carbon derived from natural sources modified with specific chemical compounds has shown potential in the rapid removal of toxic metal ions from environments. Ghaedi et al. (2015) explored the use of activated carbon prepared from Pomegranate wood modified with a related compound for the effective adsorption of copper (II) ions, optimizing the process through advanced algorithms and response surface methodology (Ghaedi et al., 2015).

Synthetic Methodologies and Chemical Reactivities

Research into the development of practical and scalable synthetic routes for compounds with similar structures has been pivotal. For example, Yoshida et al. (2014) described an efficient synthesis process for YM758 monophosphate, highlighting a novel synthesis route that avoids the use of unstable intermediates, which could be relevant for manufacturing similar complex molecules (Yoshida et al., 2014).

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)carbamothioyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O3S2/c13-10-4-2-1-3-9(10)11(16)15-12(19)14-8-5-6-20(17,18)7-8/h1-4,8H,5-7H2,(H2,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNVKUUJHVVVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737287
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-2-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-2-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-2-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-2-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.